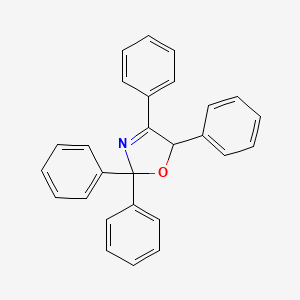
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole is an organic compound characterized by its unique structure, which includes four phenyl groups attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole typically involves the reaction of benzil with an appropriate amine under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazole ring. Common reagents used in this synthesis include benzil, aniline, and a strong acid such as hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole exerts its effects involves interactions with various molecular targets. The phenyl groups can participate in π-π interactions, while the oxazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,6-Tetraphenyl-1,2-dihydro-1,3,5-triazine: Similar in structure but contains a triazine ring instead of an oxazole ring.
Tetraphenylcyclopentadienone: Contains a cyclopentadienone ring and is used in similar synthetic applications.
Uniqueness
2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole is unique due to its specific ring structure and the presence of four phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81315-68-6 |
|---|---|
Formule moléculaire |
C27H21NO |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2,2,4,5-tetraphenyl-5H-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-27(28-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
Clé InChI |
VTVPWMQNFGFQOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=NC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



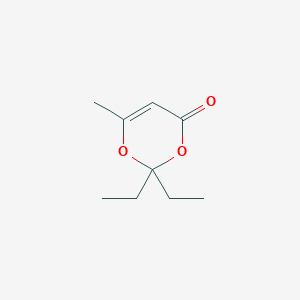
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
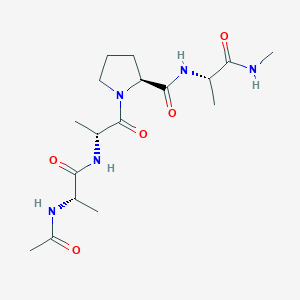

![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
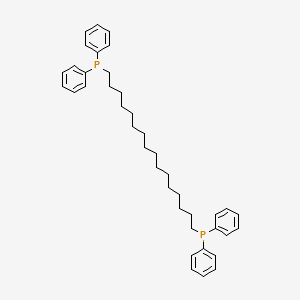
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
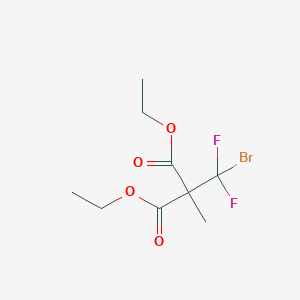
mercury](/img/structure/B14413184.png)
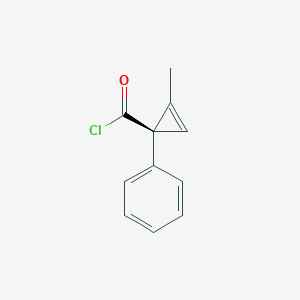
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
